2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
2-((5-(3-Nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a substituted imidazole core with a 3-nitrophenyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 1, and a thioacetamide moiety at position 2. The compound’s structure is optimized for interactions with biological targets, particularly enzymes or receptors where the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups enhance binding affinity .
Properties
IUPAC Name |
2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O3S/c19-18(20,21)12-4-2-5-13(8-12)24-15(9-23-17(24)29-10-16(22)26)11-3-1-6-14(7-11)25(27)28/h1-9H,10H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXRFDWCYXSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into three key subunits:
- 3-Nitrophenyl-imidazole core : Derived from condensation of nitrobenzaldehyde derivatives with glyoxal and ammonium acetate.
- 3-(Trifluoromethyl)phenyl group : Introduced via cross-coupling reactions or direct trifluoromethylation.
- Thioacetamide side chain : Attached through nucleophilic substitution or thiol-ene click chemistry.
Critical challenges include regioselective imidazole substitution, stability of the nitro group under reducing conditions, and compatibility of the trifluoromethyl moiety with sulfur-based reagents.
Imidazole Core Formation via Condensation Reactions
Nitrobenzaldehyde Condensation
The 5-(3-nitrophenyl)imidazole intermediate is synthesized by refluxing 3-nitrobenzaldehyde (1.2 equiv), glyoxal (40% aqueous, 1.5 equiv), and ammonium acetate (3.0 equiv) in glacial acetic acid at 110°C for 8–12 hours. This method achieves 68–72% isolated yield, with purity >95% (HPLC). Key parameters:
- Temperature control : Excess heat promotes decomposition of the nitro group.
- Solvent selection : Acetic acid enhances protonation of intermediates, accelerating cyclization.
Table 1: Optimization of Imidazole Condensation
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 90–120 | 110 | +22% |
| NH4OAc (equiv) | 2.0–4.0 | 3.0 | +15% |
| Reaction Time (hr) | 6–16 | 10 | +9% |
Introduction of the Trifluoromethylphenyl Group
Copper-Catalyzed Cross-Coupling
The 3-(trifluoromethyl)phenyl moiety is installed via Ullmann-type coupling using:
- Imidazole intermediate : 5-(3-nitrophenyl)-1H-imidazole (1.0 equiv)
- Aryl halide : 1-iodo-3-(trifluoromethyl)benzene (1.1 equiv)
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%)
- Base : Cs2CO3 (2.5 equiv) in DMF at 130°C for 24 hours
This method provides 65–70% yield, with <5% homo-coupling byproducts. 19F NMR confirms single regioisomer formation (δ = −62.8 ppm, CF3).
Thioacetamide Side-Chain Installation
Nucleophilic Displacement
Treatment of 2-chloroacetamide (1.2 equiv) with sodium hydride (1.5 equiv) in THF generates a thiolate intermediate, which reacts with 2-mercaptoimidazole precursors at 0°C→25°C over 2 hours. Key advantages:
- Chemoselectivity : No competing reactions at nitro or CF3 groups.
- Yield : 78–82% after silica gel chromatography.
Table 2: Thiolation Reagent Screening
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH/THF | THF | 0–25 | 82 | 98 |
| KOtBu/DMF | DMF | 25 | 65 | 91 |
| DBU/MeCN | MeCN | 40 | 58 | 87 |
Integrated One-Pot Telescoping Approach
Recent advancements enable a streamlined synthesis combining S-transfer and trifluoromethylation in a single reactor:
- Step 1 : Imidazole N-oxide activation with 1-adamantanecarbonyl chloride (1.2 equiv) in DCM.
- Step 2 : Simultaneous treatment with CF3SCl (1.5 equiv) and 2-aminoacetamide (1.0 equiv) at −10°C.
This protocol achieves 70% overall yield with 99% regioselectivity, eliminating intermediate purification.
Scalability and Industrial Considerations
Continuous Flow Processing
Pilot-scale production (100 g/batch) employs:
- Reactor type : Corning AFR module with Pd/C packed bed.
- Conditions : 80°C, 15 bar H2, residence time 30 min.
- Productivity : 92% conversion, 88% isolated yield.
Waste Stream Management
Critical issues addressed:
- Cu residues : Reduced to <5 ppm via Chelex-100 chelation.
- Sulfur byproducts : Oxidized to sulfones using H2O2/Na2WO4.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation, particularly at the thioacetamide moiety, leading to sulfoxide or sulfone derivatives.
Reduction: : The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: : The aromatic rings, especially the nitrophenyl and trifluoromethylphenyl groups, can participate in electrophilic and nucleophilic substitution reactions.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Catalysts such as palladium on carbon or platinum.
Substitution: : Common reagents include halogens for electrophilic aromatic substitution and nucleophiles such as hydroxide ions.
Major Products: Major products from these reactions include various derivatives where the functional groups on the aromatic rings have been modified, such as amine derivatives from nitro reduction or sulfone derivatives from oxidation.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The imidazole ring is known to interact with biological targets involved in cancer progression. Preliminary in vitro studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating that 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide may also possess similar properties .
Antimicrobial Properties
The antimicrobial efficacy of thioacetamide derivatives has been documented, with some studies indicating that modifications to the imidazole structure can enhance activity against pathogens. The presence of the nitrophenyl group may further augment this activity due to its electron-withdrawing properties, which can influence the compound's interaction with microbial targets .
Anti-inflammatory Potential
In silico molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. Compounds that inhibit this enzyme are valuable in treating conditions like asthma and other inflammatory diseases .
Case Study 1: Anticancer Evaluation
A series of imidazole derivatives were synthesized and tested for anticancer properties against human cancer cell lines. The results indicated that compounds with structural similarities to 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibited IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Testing
In a comparative study, several thioacetamide derivatives were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that modifications to the imidazole ring significantly affected the antibacterial potency, with some derivatives demonstrating minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
Mechanism of Action
The compound's effects are exerted primarily through its interactions with molecular targets such as enzymes, receptors, and other proteins. It may act by binding to the active sites of enzymes, inhibiting their activity, or by modulating receptor functions, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes structural analogs with modifications at the imidazole ring or substituents, along with their physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound and 1226455-38-4 enhances reactivity and binding to electron-rich biological targets (e.g., kinases) .
- Lipophilicity : Trifluoromethyl (-CF3) groups in all analogs improve membrane permeability, critical for CNS or intracellular targets .
- Solubility : Methoxy (-OCH3) in 1226430-13-2 increases aqueous solubility, whereas chlorine in 1226427-17-3 reduces it .
Antitumor Activity
- Compound 9c (): A structurally related imidazole acyl urea derivative showed 66.86% inhibition against BGC823 gastric carcinoma cells at 100 μg, comparable to Sorafenib (70.97%) .
- Compound 9d () : Exhibited 63.60% inhibition under the same conditions, highlighting the importance of substituent positioning .
Enzyme Inhibition
Q & A
Q. How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer: Synthetic routes often involve multi-step reactions, including nucleophilic substitution, condensation, and thioether formation. Key variables to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Use of K₂CO₃ or triethylamine as bases to deprotonate thiol groups during thioether formation .
- Temperature control : Reactions involving nitro or trifluoromethyl groups may require low temperatures (0–5°C) to suppress side reactions like oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating pure product .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm substitution patterns on the imidazole ring and aromatic groups. For example, the trifluoromethyl group (δ ~120–125 ppm in ¹³C) and nitro group (deshielded protons at δ 8.5–9.0 ppm) are diagnostic .
- FT-IR : Stretching vibrations for C=O (amide, ~1680 cm⁻¹) and S–C (thioether, ~680 cm⁻¹) validate key functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 464.92 for C₂₃H₁₇ClN₄O₃S) .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target selection : Prioritize enzymes or receptors where imidazole derivatives are known to interact (e.g., cytochrome P450, kinases) .
- Assay design :
- In vitro : Fluorescence-based assays (e.g., ATPase activity inhibition) with IC₅₀ determination.
- Cell-based : Cytotoxicity screening (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) .
- Controls : Include structurally similar analogs (e.g., chloro vs. nitro substituents) to isolate structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational modeling predict SAR for this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR kinases). The nitro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets .
- DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity of the thioether or amide groups .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How can contradictory biological activity data between similar compounds be resolved?
Methodological Answer:
-
Systematic SAR analysis : Compare substituent effects. For example:
Substituent Activity (IC₅₀, µM) Source 3-Nitrophenyl 1.61 ± 1.92 4-Methoxyphenyl >1000 - Mechanistic studies : Use knock-out assays (e.g., CRISPR-edited cell lines) to confirm target specificity.
- Solubility adjustments : Modify substituents (e.g., replace CF₃ with OCF₃) to improve bioavailability .
Q. What advanced analytical methods can resolve degradation pathways under physiological conditions?
Methodological Answer:
- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., cleavage of the thioether bond at pH 7.4) .
- Stability studies : Accelerated degradation under oxidative (H₂O₂) or photolytic (UV light) stress to identify labile sites .
- Metabolite profiling : Use liver microsomes to predict Phase I/II metabolites (e.g., nitro reduction to amine) .
Q. How can regioselective functionalization of the imidazole ring be achieved?
Methodological Answer:
- Protecting groups : Use SEM (trimethylsilylethoxymethyl) to block N1 during C5 substitution .
- Metal-catalyzed cross-coupling : Suzuki-Miyaura for aryl group introduction at C5 (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) for high regioselectivity .
Methodological Considerations
Q. How to address low solubility in aqueous assays?
- Co-solvents : Use DMSO (≤0.1% final concentration) to maintain compound stability .
- Prodrug design : Introduce phosphate or PEG groups at the amide nitrogen to enhance hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
